molecular formula C19H18BrCl2N3OS2 B2489621 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344272-52-2

3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole

Cat. No.: B2489621
CAS No.: 344272-52-2
M. Wt: 519.3
InChI Key: IYZVCICKSYQZFO-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a complex organic compound characterized by its multiple functional groups, including bromo, chloro, sulfanyl, sulfinyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a β-diketone or β-ketoester

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfinyl group can be further oxidized to a sulfone.

  • Reduction: : The triazole ring can be reduced under certain conditions.

  • Substitution: : The bromo and chloro substituents can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of the corresponding sulfone derivative.

  • Reduction: : Formation of a reduced triazole derivative.

  • Substitution: : Formation of derivatives with different substituents on the benzyl or triazole ring.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

  • Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other triazole derivatives or benzyl sulfanyl/sulfinyl compounds, but the presence of both bromo and chloro substituents sets it apart. Some similar compounds include:

  • 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

  • 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrCl2N3OS2/c1-2-25-18(12-28(26)11-14-5-8-16(21)9-17(14)22)23-24-19(25)27-10-13-3-6-15(20)7-4-13/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZVCICKSYQZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CS(=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrCl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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